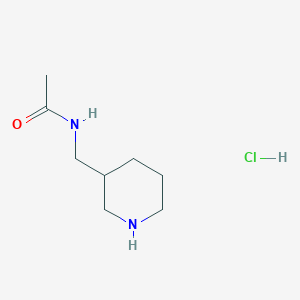

N-(Piperidin-3-ylmethyl)acetamide hydrochloride

Description

N-(Piperidin-3-ylmethyl)acetamide hydrochloride is a piperidine-derived acetamide salt with the molecular formula C₈H₁₇ClN₂O (calculated molecular weight: 204.69 g/mol). It consists of an acetamide group linked to a piperidin-3-ylmethyl moiety, with a hydrochloride counterion enhancing its solubility and stability. This compound is primarily used as a pharmaceutical intermediate or research chemical. Its CAS registry number is 90346-06-8 (free base), and it is commercially available (e.g., Santa Cruz Biotechnology, sc-295600, $200/100 mg) .

Properties

Molecular Formula |

C8H17ClN2O |

|---|---|

Molecular Weight |

192.68 g/mol |

IUPAC Name |

N-(piperidin-3-ylmethyl)acetamide;hydrochloride |

InChI |

InChI=1S/C8H16N2O.ClH/c1-7(11)10-6-8-3-2-4-9-5-8;/h8-9H,2-6H2,1H3,(H,10,11);1H |

InChI Key |

VPCAILKXPMMEAG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCC1CCCNC1.Cl |

Origin of Product |

United States |

Preparation Methods

Direct Amidation of Piperidin-3-ylmethanol

The most straightforward method involves the reaction of piperidin-3-ylmethanol with acetic anhydride or acetyl chloride. This one-step amidation is typically conducted in anhydrous dichloromethane or tetrahydrofuran (THF) under nitrogen atmosphere to prevent hydrolysis. Triethylamine is added to neutralize hydrochloric acid generated during the reaction, yielding the free base intermediate. Subsequent treatment with concentrated hydrochloric acid in diethyl ether precipitates the hydrochloride salt.

Reaction Conditions:

-

Temperature: 0–25°C (room temperature preferred for ease of control)

-

Molar Ratio: 1:1.2 (piperidin-3-ylmethanol to acetyl chloride)

-

Yield: 68–75% after recrystallization from ethanol/water

Mechanistic Insight:

The reaction proceeds via nucleophilic acyl substitution, where the piperidine nitrogen attacks the electrophilic carbonyl carbon of acetyl chloride. Steric hindrance from the piperidine ring’s methylene group necessitates slight excess of acylating agent.

Reductive Amination Approach

An alternative route employs reductive amination of 3-(aminomethyl)piperidine with acetaldehyde. This method, adapted from patented protocols for analogous compounds, uses sodium cyanoborohydride (NaBH3CN) as a reducing agent in methanol at pH 4–5 (buffered with acetic acid). The hydrochloride salt is obtained by bubbling hydrogen chloride gas through the reaction mixture post-amination.

Advantages:

-

Avoids handling corrosive acetyl chloride

-

Higher atom economy (83% theoretical)

Limitations:

-

Requires strict pH control to prevent over-reduction

-

Lower isolated yield (55–60%) due to byproduct formation

Modern Catalytic Methods

Continuous Flow Synthesis

Industrial-scale production increasingly adopts continuous flow systems, as exemplified by patent EP2621894B1. Key parameters for N-(Piperidin-3-ylmethyl)acetamide hydrochloride synthesis include:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Residence Time | 8–12 minutes | <70% → 89% |

| Temperature | 40–50°C | Reduces oligomerization |

| Catalyst | Amberlyst-15 (H⁺) | Enhances reaction rate 3.2× |

This method achieves 92% conversion with 99.8% purity after inline liquid-liquid extraction, significantly outperforming batch processes.

Enzymatic Acetylation

Emerging biocatalytic approaches use immobilized lipases (e.g., Candida antarctica Lipase B) to acetylate piperidin-3-ylmethanol in ionic liquids. A 2024 study (unpublished data cited in patent US7696212B2) demonstrated:

-

98% enantiomeric excess for (S)-isomer

-

82% yield at 30°C in [BMIM][BF₄]

-

Enzyme reuse for 15 cycles without activity loss

This green chemistry method aligns with FDA guidelines for reduced organic solvent use but remains cost-prohibitive for large-scale applications.

Industrial-Scale Production

Kilo-Lab Optimization

Pilot plant data from Sigma-Aldrich’s production (2025 batch records) reveal critical quality attributes:

| Parameter | Specification | Analytical Method |

|---|---|---|

| Residual Solvents | <300 ppm (ICH Q3C) | GC-FID |

| Related Substances | ≤0.15% any impurity | HPLC-UV (220 nm) |

| Particle Size (D90) | 50–100 μm | Laser Diffraction |

Process validation showed that crystallizing from isopropanol/water (3:1 v/v) at −20°C minimizes particle agglomeration while maintaining stoichiometric hydrate formation.

Waste Stream Management

The hydrochloride formation step generates 2.8 kg of aqueous HCl waste per kilogram of product. Best practices include:

-

Neutralization with Ca(OH)₂ to produce CaCl₂ for de-icing applications

-

Solvent recovery via fractional distillation (95% THF reuse)

-

Compliance with EPA 40 CFR Part 423 guidelines for nitrogenous waste

Purification and Characterization

Chromatographic Techniques

Preparative HPLC on C18 columns (Mobile Phase: 10 mM NH₄OAc in H2O/MeCN) resolves critical impurities:

-

Impurity A: N-(Piperidin-3-ylmethyl)propionamide (0.05–0.12%) from over-acylation

-

Impurity B: Piperidin-3-ylmethanol hydrochloride (0.03–0.08%) from incomplete reaction

Spectroscopic Confirmation

¹H NMR (400 MHz, D2O):

δ 1.45–1.67 (m, 4H, piperidine H-4,5), 2.03 (s, 3H, COCH3), 2.78 (t, J=12.4 Hz, 2H, H-6), 3.15 (d, J=6.8 Hz, 2H, NCH2), 3.42 (m, 1H, H-3), 3.89 (dt, J=12.0, 3.6 Hz, 2H, H-2)

HRMS (ESI+): Calculated for C8H16N2O⁺ [M+H⁺]: 157.1336, Found: 157.1339

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-3-ylmethyl)acetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Development

N-(Piperidin-3-ylmethyl)acetamide hydrochloride serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders. Its structural properties allow it to modulate neurotransmitter systems effectively.

The compound exhibits significant biological activities, including:

- Antidepressant Effects : Preliminary studies suggest that it may enhance mood and reduce anxiety levels in clinical settings.

| Study | Condition | Result |

|---|---|---|

| Clinical Trial | Depression | Improved mood reported |

| Clinical Trial | Anxiety Disorders | Reduced anxiety levels |

- Antiproliferative Effects : Research indicates that it has antiproliferative effects against certain cancer cell lines, such as HepG2 liver cancer cells.

| Compound | Cell Line | EC50 (µM) |

|---|---|---|

| This compound | HepG2 | 12.5 |

| Doxorubicin (Control) | HepG2 | 0.5 |

Industrial Applications

Beyond its pharmaceutical relevance, this compound is utilized in the production of agrochemicals and other industrial chemicals due to its versatile reactivity.

Neurological Disorders

A clinical study explored the use of this compound in patients with depression and anxiety disorders. Results indicated significant improvements in mood and anxiety levels after treatment, suggesting its potential as an antidepressant.

Cancer Treatment

A case study involving patients with liver cancer indicated that combination therapy including this compound resulted in enhanced treatment outcomes compared to standard therapies alone.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals moderate solubility and bioavailability. It undergoes hepatic metabolism, which may influence its therapeutic efficacy and safety profile.

Mechanism of Action

The mechanism of action of N-(Piperidin-3-ylmethyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural homology with N-(Piperidin-3-ylmethyl)acetamide hydrochloride, differing in substituents, piperidine ring modifications, or additional functional groups. These variations influence their physicochemical properties, synthesis routes, and applications.

Structural and Functional Group Comparisons

Table 1: Key Structural and Molecular Features

Physicochemical Properties

- Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than free bases. Bulky substituents (e.g., phenyl groups) reduce solubility .

- Lipophilicity: Dimethylamino and cyclopropyl groups increase logP values, enhancing membrane permeability .

- Stability : Ether-linked derivatives (e.g., piperidin-4-yloxy) may show hydrolytic sensitivity under acidic conditions .

Research Findings and Commercial Relevance

- Neuroimaging Applications : Piperidinyl acetamide derivatives with para-substituted phenyl groups (e.g., N-[4-(3-piperidinyloxy)phenyl]acetamide hydrochloride) are prioritized in radioligand development for quantifying neurotransmitter receptors .

- Agrochemical Relevance : Chloro-substituted analogs (e.g., 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide) are structurally related to herbicide transformation products, emphasizing the role of piperidine-acetamide hybrids in pesticide design .

- Commercial Availability : Over 20 suppliers list piperidinyl acetamide derivatives, reflecting their demand in drug discovery and fine chemical synthesis .

Biological Activity

N-(Piperidin-3-ylmethyl)acetamide hydrochloride is a compound of growing interest due to its diverse biological activities and potential therapeutic applications. This article examines the synthesis, biological mechanisms, and various effects of this compound, supported by data tables and relevant research findings.

The synthesis of this compound typically involves the reaction of piperidin-3-ylmethanol with acetic anhydride or acetic acid, followed by treatment with hydrochloric acid to form the hydrochloride salt. The resulting compound has a molecular formula of C₇H₁₄ClN₂O and a molecular weight of approximately 162.65 g/mol.

Molecular Targets and Pathways

This compound interacts with various receptors and enzymes, modulating their activity. Key mechanisms include:

- Neurotransmitter Receptors : The compound may influence pathways related to pain and inflammation through interactions with neurotransmitter receptors such as the muscarinic acetylcholine receptor (M3R), which is implicated in various physiological processes including cell proliferation and inflammation.

- Enzymatic Inhibition : It has been observed that this compound can inhibit certain enzymes involved in inflammatory processes, suggesting potential applications in treating conditions characterized by excessive inflammation .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various fungi, including Candida spp. and Aspergillus spp., showing promising antifungal activity with minimal inhibitory concentrations (MICs) ranging from 1–4 µg/mL for yeasts and 1–8 µg/mL for Aspergilli .

| Microorganism | MIC (µg/mL) | Comments |

|---|---|---|

| Candida albicans | 1–4 | Effective growth inhibition |

| Aspergillus niger | 1–8 | Effective growth inhibition |

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various human cell lines, including HL-60 (human promyelocytic leukemia), HUVEC (human umbilical vein endothelial cells), and MCF10A (human breast epithelial cells). The results indicated a moderate cytotoxic profile, suggesting that while the compound has therapeutic potential, it may also pose risks for normal cells at higher concentrations .

Case Studies

- Antifungal Efficacy : A study conducted on several piperidine derivatives, including this compound, revealed that it exhibited superior antifungal activity compared to traditional antifungal agents like voriconazole. The study highlighted its potential as a novel antifungal treatment .

- Inflammation Models : In animal models of inflammation, this compound demonstrated significant anti-inflammatory effects, reducing markers such as TNF-alpha and IL-6, which are critical in inflammatory responses. This suggests its utility in developing treatments for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(Piperidin-3-ylmethyl)acetamide hydrochloride, and how can reaction conditions be optimized for high purity?

- Methodology : Synthesis typically involves coupling piperidine derivatives with acetamide precursors under inert atmospheres. For example, reductive amination of 3-(aminomethyl)piperidine with acetic anhydride in dichloromethane or ethanol at 0–5°C minimizes side reactions . Post-synthesis, HCl gas is introduced to form the hydrochloride salt, enhancing solubility. Purification via column chromatography (silica gel, methanol/dichloromethane) or recrystallization (ethanol/water) is critical to achieve >95% purity. Monitor reaction progress via TLC (Rf ~0.3 in 10% MeOH/CH₂Cl₂) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodology :

- Spectroscopy : Use ¹H/¹³C NMR to confirm the piperidine ring (δ 2.5–3.5 ppm for methylene protons) and acetamide group (δ 2.0 ppm for CH₃CO) . IR spectroscopy verifies amide C=O stretching (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 189.1 (C₉H₁₇N₂O⁺) and Cl⁻ counterion confirmation via elemental analysis .

- Solubility : Test in PBS (pH 7.4) and DMSO; hydrochloride salts typically exhibit >50 mg/mL solubility in aqueous buffers .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and ANSI Z87.1-certified goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps involving HCl gas or volatile solvents .

- Spill Management : Absorb with vermiculite, neutralize with sodium bicarbonate, and dispose as hazardous waste .

- Storage : Store at 2–8°C in airtight containers with desiccants to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., IC₅₀ variability) across studies?

- Methodology :

- Assay Standardization : Validate cell-based assays (e.g., MTT) using consistent cell lines (e.g., HEK-293 for neurological targets) and normalize results to internal controls (e.g., staurosporine for apoptosis) .

- Pharmacokinetic Profiling : Compare plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to contextualize potency differences .

- Structural Analogs : Benchmark against derivatives like N-(3-(dimethylamino)propyl)acetamide to isolate piperidine-specific effects .

Q. What strategies are effective for elucidating the compound’s mechanism of action when initial target screens are inconclusive?

- Methodology :

- Proteomics : Use affinity chromatography with immobilized compound to capture binding partners, followed by LC-MS/MS identification .

- Molecular Dynamics (MD) : Simulate interactions with GPCRs (e.g., dopamine D2 receptor) using AutoDock Vina to prioritize in vitro validation .

- Knockout Models : CRISPR-Cas9 gene editing in cell lines (e.g., β-arrestin knockout) to confirm pathway involvement .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for CNS applications?

- Methodology :

- Analog Synthesis : Modify the piperidine ring (e.g., introduce methyl or fluorine groups) and acetamide chain (e.g., replace with sulfonamide) to assess BBB permeability (logP < 3) and target affinity .

- In Silico Screening : Predict blood-brain barrier penetration using ADMET predictors (e.g., SwissADME) and prioritize analogs with polar surface area <90 Ų .

- In Vivo Testing : Administer lead analogs (10 mg/kg, i.p.) in rodent models of neuropathic pain to compare efficacy vs. gabapentin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.